Technical Guide: 5-Bromo-2-fluoro-3-methylbenzamide
Technical Guide: 5-Bromo-2-fluoro-3-methylbenzamide
[1][2][3]
Executive Summary
5-Bromo-2-fluoro-3-methylbenzamide (CAS 1503765-55-6) is a highly specialized halogenated benzamide scaffold used primarily in the synthesis of pharmaceutical agents and agrochemicals. Distinguished by its dense functionalization pattern—featuring an electrophilic bromine handle, a steric methyl group, and an ortho-fluorine atom—this molecule serves as a critical "linchpin" intermediate. It allows for orthogonal functionalization: the bromine enables palladium-catalyzed cross-couplings, the fluorine influences metabolic stability and lipophilicity, and the amide provides a hydrogen-bonding motif essential for receptor binding in kinase and PARP inhibitors.
This guide details the physicochemical properties, synthesis pathways, reactivity profiles, and safety protocols for researchers utilizing this compound in drug discovery.
Chemical Identity & Physicochemical Properties[4][5]
| Property | Data |
| Chemical Name | 5-Bromo-2-fluoro-3-methylbenzamide |
| CAS Number | 1503765-55-6 |
| Molecular Formula | C₈H₇BrFNO |
| Molecular Weight | 232.05 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, DMF, Methanol; Low solubility in water |
| Melting Point | 168–172 °C (Typical for analogous benzamides) |
| LogP (Predicted) | ~2.1 |
| InChI Key | Exact key varies by tautomer; Core: C8H7BrFNO |
Synthesis & Manufacturing Routes
The synthesis of 5-Bromo-2-fluoro-3-methylbenzamide is typically approached via two primary routes, depending on the starting material availability: the Acid Chloride Route (from 5-bromo-2-fluoro-3-methylbenzoic acid) or the Nitrile Hydrolysis Route .
Route A: Acid Activation (Primary Industrial Route)
This method is preferred for scale-up due to the commercial availability of the precursor acid (CAS 1427382-02-2).
-
Precursor: 5-Bromo-2-fluoro-3-methylbenzoic acid.
-
Activation: Conversion to acid chloride using Thionyl Chloride (
) or Oxalyl Chloride. Alternatively, peptide coupling agents (HATU/EDCI) are used for milder conditions. -
Amidation: Reaction with aqueous ammonia or ammonia gas in dioxane/THF.
Route B: Nitrile Hydrolysis
Useful when the nitrile intermediate (CAS 1110502-49-2) is obtained via Sandmeyer reaction from the aniline.
-
Precursor: 5-Bromo-2-fluoro-3-methylbenzonitrile.
-
Hydrolysis: Controlled hydration using basic hydrogen peroxide (
) or acidic conditions ( ) to stop at the amide stage without over-hydrolyzing to the acid.
Synthesis Workflow Diagram
Figure 1: Convergent synthesis pathways for CAS 1503765-55-6 detailing the Acid Chloride and Nitrile Hydrolysis routes.
Chemical Reactivity & Functionalization
The utility of 5-Bromo-2-fluoro-3-methylbenzamide lies in its orthogonal reactivity . The molecule possesses three distinct "handles" for medicinal chemistry optimization.
The Bromine Handle (C-5 Position)
The aryl bromide is the most reactive site for transition-metal catalyzed cross-couplings.
-
Suzuki-Miyaura Coupling: Reaction with aryl/heteroaryl boronic acids to extend the biaryl core.
-
Buchwald-Hartwig Amination: Introduction of amines to modulate solubility and pKa.
-
Heck Reaction: Vinylation for linker attachment.
The Amide Handle (C-1 Position)
-
Dehydration: Conversion to the nitrile (CN) using trifluoroacetic anhydride (TFAA).
-
Hoffmann Rearrangement: Conversion to the aniline (rarely used due to competing halogens).
-
Reduction: Reduction to the benzylamine using Borane-THF (
).
The Fluoro-Methyl Motif (C-2/C-3 Positions)
-
Steric Lock: The C-3 methyl group forces the amide out of planarity relative to the ring, creating a specific 3D conformation ("atropisomerism potential" in hindered biaryls).
-
Metabolic Blocking: The C-2 Fluorine blocks metabolic oxidation at the ortho position and electronically deactivates the ring, making the amide proton more acidic (better H-bond donor).
Reactivity Map
Figure 2: Chemo-selective transformation map highlighting the C-5 Bromine and C-1 Amide reactive sites.
Experimental Protocol: Acid to Amide Conversion
Context: This protocol describes the conversion of 5-bromo-2-fluoro-3-methylbenzoic acid to the target benzamide. This is a standard procedure adapted for halogenated benzoic acids.
Reagents:
-
5-Bromo-2-fluoro-3-methylbenzoic acid (1.0 eq)
-
Thionyl Chloride (
) (3.0 eq) -
Ammonium Hydroxide (28%
in ) or in Dioxane (5.0 eq) -
Dichloromethane (DCM) or Toluene (Solvent)
-
Catalytic DMF (Dimethylformamide)
Step-by-Step Procedure:
-
Activation: In a dry round-bottom flask under Nitrogen, suspend the benzoic acid (1.0 g, 4.3 mmol) in dry Toluene (10 mL).
-
Add Thionyl Chloride (0.93 mL, 12.9 mmol) and 1 drop of DMF.
-
Reflux: Heat the mixture to 80°C for 2 hours. The suspension should clear as the acid chloride forms.
-
Evaporation: Cool and concentrate in vacuo to remove excess
. Re-dissolve the residue in dry DCM (10 mL). -
Amidation: Cool the DCM solution to 0°C. Slowly add the ammonia solution (excess). A white precipitate (the amide) will form immediately.
-
Work-up: Stir for 1 hour at room temperature. Dilute with water (20 mL) and extract with Ethyl Acetate (3 x 20 mL).
-
Purification: Wash combined organics with Brine, dry over
, and concentrate. Recrystallize from Ethanol/Water if necessary.
Validation:
-
1H NMR (DMSO-d6): Look for two broad singlets (amide
) around 7.5–8.0 ppm. -
LC-MS: Target mass
(Bromine isotope pattern).
Applications in Medicinal Chemistry
Kinase Inhibitor Scaffolds
Benzamides are privileged structures in kinase inhibition (e.g., Cobimetinib, Trametinib). The 2-fluoro-3-methyl substitution pattern is specifically designed to induce a twisted conformation. This "atropisomeric bias" often improves selectivity by fitting into restricted hydrophobic pockets of kinases (e.g., MEK, B-Raf) where flat aromatic rings cannot bind.
PROTAC Linker Attachment
The C-5 bromine provides a precise attachment point for linkers in Proteolysis Targeting Chimeras (PROTACs). The amide group often binds to the E3 ligase ligand (e.g., Cereblon binders), while the bromine allows the "exit vector" for the linker chain.
Safety & Handling
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation.[1] |
| Eye Irritation | H319 | Causes serious eye irritation.[1] |
| STOT-SE | H335 | May cause respiratory irritation.[1] |
Handling Protocols:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
-
Ventilation: All solid handling should be done in a fume hood to avoid inhalation of dust.
-
Waste: Dispose of as halogenated organic waste. Do not mix with strong oxidizers.[1]
References
-
ChemicalBook. (2024). 5-bromo-2-fluoro-3-methylbenzamide CAS#: 1503765-55-6.[2][3][4][5] Retrieved from
-
BLD Pharm. (2024).[2] Product Analysis: 5-Bromo-2-fluoro-3-methylbenzamide. Retrieved from
-
Sigma-Aldrich. (2024). 5-Bromo-2-fluoro-3-methylbenzoic acid (Precursor Data). Retrieved from
-
PubChem. (2024). Benzamide, 5-bromo-2-fluoro-3-methyl- (Compound Summary). Retrieved from
-
Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues. Retrieved from
Sources
- 1. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 2. 1236289-88-5|2-Fluoro-5-formylbenzamide|BLD Pharm [bldpharm.com]
- 3. 164918-06-3|4'-Bromo-2'-fluoro-[1,1'-biphenyl]-4-carboxamide|BLD Pharm [bldpharm.com]
- 4. 455-85-6|3-Bromo-4-fluorobenzamide|BLD Pharm [bldpharm.com]
- 5. 1503765-55-6 | 5-bromo-2-fluoro-3-methylbenzamide | Boroncore [boroncore.com]
